molecular formula C22H18N2O4 B13909967 2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]benzoic acid

2-[[2-[(4-Methylbenzoyl)amino]benzoyl]amino]benzoic acid

Cat. No.: B13909967
M. Wt: 374.4 g/mol
InChI Key: WMCYTMPFDKDIIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID typically involves the reaction of benzoyl chloride with methylaniline under basic conditions . The reaction proceeds as follows:

[ \text{Benzoyl chloride} + \text{Methylaniline} \rightarrow \text{2-[2-(4-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID} ]

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and carboxylic acid functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides and benzoic acids.

Scientific Research Applications

2-[2-(4-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(4-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amide and carboxylic acid functional groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of vasopressin antagonists sets it apart from other similar compounds .

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C22H18N2O4/c1-14-10-12-15(13-11-14)20(25)23-18-8-4-2-6-16(18)21(26)24-19-9-5-3-7-17(19)22(27)28/h2-13H,1H3,(H,23,25)(H,24,26)(H,27,28)

InChI Key

WMCYTMPFDKDIIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

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